molecular formula C11H21NO4 B1478145 2-(3,4-Diethoxypyrrolidin-1-yl)propanoic acid CAS No. 2097947-91-4

2-(3,4-Diethoxypyrrolidin-1-yl)propanoic acid

Cat. No. B1478145
CAS RN: 2097947-91-4
M. Wt: 231.29 g/mol
InChI Key: WHBMCJVZUPIJAI-UHFFFAOYSA-N
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Description

2-(3,4-Diethoxypyrrolidin-1-yl)propanoic acid, also known as DEPA, is an organic compound with a molecular formula of C8H17NO3. It is a white, crystalline solid with a melting point of 140-142°C. DEPA is a derivative of pyrrolidine, a five-membered heterocyclic compound, and is used in a variety of synthetic processes. It is also used as an intermediate in the synthesis of other compounds such as peptides and pharmaceuticals.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antiproliferative Activity : Novel 2-(5-arylidene-2,4-dioxotetrahydrothiazole-3-yl)propanoic acids and their methyl esters were synthesized and demonstrated significant antiproliferative effects against human colon cancer, breast cancer, and myelogenous leukemia cell lines. This indicates their potential as therapeutic agents in cancer treatment (Božić et al., 2017).

  • Organotin(IV) Carboxylates for Cancer Treatment : The synthesis and evaluation of triphenyltin(IV) compounds with propanoic acid derivatives exhibited promising in vitro antiproliferative activity against a panel of human cancer cell lines, suggesting their use in developing anticancer therapies (Pantelić et al., 2021).

Organic Synthesis and Catalysis

  • Enantioselective Synthesis : The enantioselective synthesis of both enantiomers of neuroexcitant compounds indicates the utility of related propanoic acid derivatives in producing enantiomerically pure compounds, which are crucial for drug development and biochemical research (Pajouhesh et al., 2000).

  • Ligand in Alkylation Reactions : Pyrrolidine-based amino alcohols derived from tartaric acid and primary amines, related in structure to diethoxypyrrolidinyl propanoic acids, were used as chiral ligands in the enantioselective alkylation of benzaldehyde, showing their importance in asymmetric synthesis (Gonsalves et al., 2003).

Material Science

  • Hydrogel Modification : Polyvinyl alcohol/acrylic acid hydrogels modified through condensation reaction with various amines, including propanoic acid derivatives, showed increased swelling degrees and thermal stability. These modified hydrogels have potential applications in medical fields such as drug delivery and wound healing (Aly & El-Mohdy, 2015).

properties

IUPAC Name

2-(3,4-diethoxypyrrolidin-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-4-15-9-6-12(8(3)11(13)14)7-10(9)16-5-2/h8-10H,4-7H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHBMCJVZUPIJAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CN(CC1OCC)C(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3,4-Diethoxypyrrolidin-1-yl)propanoic acid
Reactant of Route 2
2-(3,4-Diethoxypyrrolidin-1-yl)propanoic acid
Reactant of Route 3
2-(3,4-Diethoxypyrrolidin-1-yl)propanoic acid
Reactant of Route 4
2-(3,4-Diethoxypyrrolidin-1-yl)propanoic acid
Reactant of Route 5
2-(3,4-Diethoxypyrrolidin-1-yl)propanoic acid
Reactant of Route 6
2-(3,4-Diethoxypyrrolidin-1-yl)propanoic acid

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